N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring fused with a methyl group at the 4th position and an acetamide group at the 2nd position. Its unique structure makes it a valuable candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, also known as acetamide,N-(4-methyl-2-benzothiazolyl)-, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. By disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods offer higher yields and reduced reaction times, making them suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Benzothiazole: The parent compound, known for its broad range of biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
4-Methylbenzothiazole: Similar structure but lacks the acetamide group, leading to different chemical properties.
Uniqueness: N-(4-methyl-1,3-benzothiazol-2-yl)acetamide stands out due to the presence of both the methyl and acetamide groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-4-3-5-8-9(6)12-10(14-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWPYVREDAQTMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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